molecular formula C10H6Cl2N2O2S B2515754 1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 340301-17-9

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2515754
CAS No.: 340301-17-9
M. Wt: 289.13
InChI Key: IRBBGYUPHOZQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that belongs to the class of piperazine derivatives This compound is known for its unique structure, which includes a dichlorophenyl group and a sulfanylidene diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity .

Industrial Production Methods

For industrial production, the method involves using 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride as starting materials. The reaction is conducted under controlled conditions to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2S/c11-5-2-1-3-6(9(5)12)14-8(16)4-7(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBBGYUPHOZQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.